REACTION_CXSMILES
|
B(F)(F)F.[CH3:5][CH2:6][O:7][CH2:8][CH3:9].NC1[CH:12]=[CH:13][C:14]([O:17][CH3:18])=[N:15]C=1.N(OC(C)(C)C)=[O:20].CCCCC>C(COC)OC>[C:6]([O:7][C:8]1[CH:12]=[CH:13][C:14]([O:17][CH3:18])=[N:15][CH:9]=1)(=[O:20])[CH3:5] |f:0.1|
|
Name
|
|
Quantity
|
47.6 mL
|
Type
|
reactant
|
Smiles
|
B(F)(F)F.CCOCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NC=1C=CC(=NC1)OC
|
Name
|
|
Quantity
|
20.2 mL
|
Type
|
reactant
|
Smiles
|
N(=O)OC(C)(C)C
|
Name
|
|
Quantity
|
400 mL
|
Type
|
reactant
|
Smiles
|
CCCCC
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C(OC)COC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the temperature below 0° C
|
Type
|
CUSTOM
|
Details
|
the pentane solution was decanted
|
Type
|
WASH
|
Details
|
the residue was washed with cold ether
|
Type
|
DISSOLUTION
|
Details
|
dissolved in 200 mL of acetic anhydride
|
Type
|
TEMPERATURE
|
Details
|
The resulting solution was heated to 100° C.±5° C. for 1 hour
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
The solvent was removed under vacuum
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl ether (3×200 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The ether solution was dried (MgSO4)
|
Type
|
CUSTOM
|
Details
|
the solvent was removed in vacuo
|
Type
|
CUSTOM
|
Details
|
the residue was chromatographed on silica gel
|
Type
|
WASH
|
Details
|
eluting with 95:5 to 80:20 hexane
|
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 20.7% |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)OC=1C=CC(=NC1)OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |